2-Butyl-1H-imidazole-4-carbaldehyde

Catalog No.
S672045
CAS No.
68282-49-5
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-1H-imidazole-4-carbaldehyde

CAS Number

68282-49-5

Product Name

2-Butyl-1H-imidazole-4-carbaldehyde

IUPAC Name

2-butyl-1H-imidazole-5-carbaldehyde

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

PTHGVOCFAZSNNA-UHFFFAOYSA-N

SMILES

CCCCC1=NC=C(N1)C=O

Canonical SMILES

CCCCC1=NC=C(N1)C=O

Synthesis and Characterization:

2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic molecule containing an imidazole ring and an aldehyde functional group. It can be synthesized through various methods, including the Vilsmeier-Haack reaction and the formylation of 2-butylimidazole. Studies have described its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Biological Activities:

Research suggests that 2-Butyl-1H-imidazole-4-carbaldehyde possesses various biological activities. Studies have investigated its potential as:

  • Antimicrobial agent: It has been shown to exhibit antibacterial and antifungal activities against various pathogens [].
  • Antioxidant: Studies suggest its potential as a free radical scavenger and antioxidant [].
  • Enzyme inhibitor: It may inhibit certain enzymes, potentially impacting specific biological processes [].

2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of an imidazole ring and an aldehyde functional group. Its molecular formula is C8H12N2OC_8H_{12}N_2O, and it is commonly represented by the International Chemical Identifier number 68282-49-5. The compound features a butyl group at the second position of the imidazole ring, which contributes to its unique properties, including its solubility and lipophilicity. The imidazole ring provides aromatic stability and potential for hydrogen bonding due to the nitrogen atoms present in its structure, while the formyl group enhances its reactivity and potential for further chemical modifications .

Currently, there is no documented information on the specific mechanism of action of 2-Butyl-1H-imidazole-4-carbaldehyde in any biological system.

  • The imidazole ring can be weakly basic, so standard precautions for handling basic compounds should be followed, including wearing gloves and eye protection.
  • The formyl group can react with some biological molecules, so it's advisable to handle it with care and avoid inhalation or skin contact.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can be reduced to yield primary alcohols.
  • Substitution Reactions: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound .

The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves the formylation of 2-butylimidazole using a Vilsmeier reagent.
  • Direct Formylation: The compound can also be synthesized by directly introducing a formyl group into 2-butylimidazole through various chemical pathways.
  • Characterization Techniques: The synthesized compound is typically characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity .

2-Butyl-1H-imidazole-4-carbaldehyde has various applications, particularly in the field of medicinal chemistry:

  • Intermediate in Synthesis: It is utilized as an intermediate in the synthesis of other pharmaceutical compounds.
  • Potential Therapeutic Agent: Due to its unique structure, it may have applications in developing new drugs or therapeutic agents .

Several compounds share structural similarities with 2-Butyl-1H-imidazole-4-carbaldehyde. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
2-MethylimidazoleImidazole ring with a methyl groupLess bulky than 2-butyl counterpart
1H-ImidazoleSimplest form of imidazoleLacks alkyl substitution; more basic properties
2-EthylimidazoleImidazole ring with an ethyl groupSimilar reactivity but different solubility
4-MethylimidazoleMethyl substitution at position fourDifferent electronic properties

The uniqueness of 2-Butyl-1H-imidazole-4-carbaldehyde lies in its specific combination of an aldehyde functional group with a butyl-substituted imidazole ring, which influences its physical properties and potential applications in medicinal chemistry .

XLogP3

1.6

UNII

U12G73SQSX

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (91.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (91.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68282-49-5

Wikipedia

2-butyl-5-formylimidazole

Dates

Modify: 2023-08-15

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